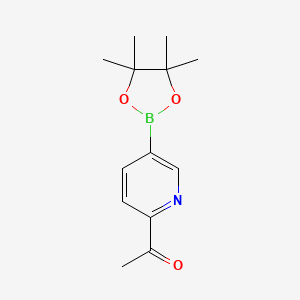

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone

CAS No.: 741709-59-1

Cat. No.: VC2925743

Molecular Formula: C13H18BNO3

Molecular Weight: 247.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 741709-59-1 |

|---|---|

| Molecular Formula | C13H18BNO3 |

| Molecular Weight | 247.1 g/mol |

| IUPAC Name | 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone |

| Standard InChI | InChI=1S/C13H18BNO3/c1-9(16)11-7-6-10(8-15-11)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 |

| Standard InChI Key | ISRQZHALMLGEGD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)C |

Introduction

Chemical Identity and Structure

Molecular Formula and Weight

The molecular formula of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone is , corresponding to a molecular weight of 247.10 g/mol . The structure contains a pyridine ring substituted at the 5-position with a dioxaborolane group and at the 2-position with an ethanone moiety.

CAS Registry Number

The CAS number for the compound is 741709-59-1, which serves as its unique identifier in chemical databases .

Structural Features

The compound features several notable structural elements:

-

Dioxaborolane Group: A boron atom coordinated to two oxygen atoms in a cyclic pinacol ester configuration.

-

Pyridine Ring: A nitrogen-containing aromatic heterocycle that contributes electron density and reactivity.

-

Ethanone Linker: A ketone functional group that enhances electrophilicity and facilitates further chemical transformations.

The structural formula can be represented as follows:

This combination of functional groups imparts unique physicochemical properties to the compound.

Synthesis Pathways

General Synthetic Route

The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone typically involves palladium-catalyzed borylation reactions. The process begins with a brominated pyridine derivative and employs bis(pinacolato)diboron as the boron source . Potassium acetate acts as the base in this reaction.

Reaction Conditions:

To synthesize the compound:

-

Dissolve 1-(5-bromopyridin-2-yl)ethanone (9.98 mmol) in dioxane.

-

Add bis(pinacolato)diboron (11 mmol), potassium acetate (30 mmol), and dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CHCl.

-

Heat the mixture under reflux for four hours under an inert nitrogen atmosphere.

-

Cool to room temperature and filter through Celite.

-

Purify the residue using Biotage Isolera chromatography with a gradient of ethyl acetate in heptane .

This method yields the product as a pale yellow solid with a reported yield of approximately 90% .

Spectroscopic Confirmation

The synthesized compound is confirmed using spectroscopic techniques:

-

-NMR: Signals at δ = 8.89 ppm (s), δ = 8.20 ppm (dd), δ = 7.95 ppm (d), δ = 2.65 ppm (s), δ = 1.33 ppm (s) .

-

LCMS: Analytical method shows retention time (Rt) = 0.74 minutes .

Physicochemical Properties

Solubility and Stability

The compound demonstrates moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethyl acetate due to its polar functional groups . It remains stable under standard laboratory conditions but requires protection from moisture to prevent hydrolysis of the dioxaborolane group.

Reactivity

The presence of both boron and ketone functional groups makes this compound highly reactive in Suzuki-Miyaura cross-coupling reactions and other borylation processes . The dioxaborolane moiety enables reversible covalent interactions with diols.

Applications in Research and Industry

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

-

Cross-Coupling Reactions: Utilized extensively in Suzuki-Miyaura coupling for forming carbon-carbon bonds.

-

Functionalization: The ketone group allows further derivatization via nucleophilic addition or condensation reactions .

Pharmaceutical Development

Its pyridine core is often employed as a pharmacophore for drug design due to its ability to interact with biological targets such as enzymes and receptors . The boronate ester functionality has potential applications in enzyme inhibition studies.

Material Science

In industrial settings, this compound contributes to the synthesis of advanced materials like polymers and nanomaterials due to its unique electronic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume